(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid -

(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid

Catalog Number: EVT-4417623
CAS Number:
Molecular Formula: C10H15N3O4
Molecular Weight: 241.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[3-(1H-Imidazol-1-yl)propyl]-3,7-diaza-bispidines

Compound Description: These compounds are a class of bicyclic molecules featuring a 3,7-diazabicyclo[3.3.1]nonane core. The research focuses on derivatives with an imidazolpropyl group attached to N-3 and various substituents at N-7 and C-9. These bispidines were complexed with β-cyclodextrin and tested for their ability to enhance the growth of wheat seedlings. []

6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride (YM90K)

Compound Description: YM90K is a quinoxalinedione derivative with a 1H-imidazol-1-yl substituent. Research highlights its potent antagonistic activity against AMPA-type non-NMDA receptors, comparable to the known antagonist NBQX. YM90K demonstrated efficacy in protecting against sound-induced seizures in mice. []

1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione

Compound Description: This compound represents a modified version of YM90K, incorporating a hydroxyl group at the 1-position of the quinoxalinedione ring. This modification leads to a significant enhancement in its affinity for AMPA receptors compared to YM90K and NBQX. []

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogues

Compound Description: This series of compounds is characterized by an (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)acetamide core with varying substituents. They were synthesized using a convergent approach involving the key intermediate 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), a significant metabolite of Losartan. []

Relevance: These analogues share a substituted imidazole ring linked to an acetamide moiety with (2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid. Despite this common feature, the presence of the 2-butyl-5-chloro and phenylimino substituents on the imidazole, and the 4-(3-oxomorpholino)phenyl group on the acetamide in the analogues create a distinct structural difference from the target compound. []

(4-chlorophenyl)({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)methanone

Compound Description: This compound, synthesized from 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, features an oxime group connected to a 4-chlorobenzoyl moiety through an ether linkage. The structure was confirmed by X-ray crystallography. []

5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione and N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles

Compound Description: This research involves the synthesis of a series of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives. The key structural feature in these compounds is a (2-methyl-5-nitro-1H-imidazol-1-yl)methyl group attached to the heterocyclic core. []

[[[2-(1H-imidazol-1-yl)ethylidene]amino]oxy]alkanoic acids and (+/-)-(E)-[[[2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy] pentanoic acids

Compound Description: These two series of compounds were designed as dual-acting agents, exhibiting both thromboxane A2 (TxA2) receptor antagonism and thromboxane synthase inhibition. Structure-activity relationship studies highlighted the influence of structural modifications on the potency and balance of these activities. []

3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-[4-(naphthalen-2-ylamino)phenyl]propyl derivatives

Compound Description: This series of compounds was designed as inhibitors of retinoic acid 4-hydroxylase (CYP26). These derivatives feature a 2,2-dimethyl-3-[4-(naphthalen-2-ylamino)phenyl]propyl moiety linked to either an imidazole or a triazole ring. Modifications to the azole ring and the linker chain significantly influenced the inhibitory activity and selectivity. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: This series comprises N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives synthesized and evaluated for their antibacterial activity. []

L-Carnosine (2-[(3-Aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic Acid)

Compound Description: L-carnosine is a naturally occurring dipeptide composed of β-alanine and histidine. Research explored its use as a ligand to form ruthenium (II) complexes, investigating their potential applications. Spectroscopic and computational studies provided insights into the coordination chemistry and properties of these complexes. []

(5-amino-4-cyano-1H-imidazol-1-yl) benzoic acids

Compound Description: This series of compounds, specifically 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids, was synthesized through an efficient method involving intramolecular cyclization of corresponding vinylamine precursors. []

N-[(4E)-arylidene-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1, 3-thiazol-4-yl) acetamide

Compound Description: A series of N-[(4E)-4-(2-arylidene)-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl- 1, 3-thiazol-4-yl) acetamides was synthesized and evaluated for their antibacterial and antioxidant activities. These compounds incorporate both imidazole and thiazole moieties within their structure. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This compound features a central imidazole ring substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group, a piperidin-4-yl group, and a (2-dimethylamino)ethyl chain. An eight-step synthesis was developed for its preparation, highlighting key intermediates and transformations. []

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

Compound Description: A practical synthesis of this compound was achieved by hydrogenation of its pyridine analog. It features a central imidazole ring substituted with a 4-fluoro-3-(trifluoromethyl)phenyl, a piperidin-4-yl group, and a (2-dimethylamino)ethyl chain. []

Relevance: This compound shares the same core structure as compound 13, including the central imidazole ring with a 4-fluoro-3-(trifluoromethyl)phenyl group, a piperidin-4-yl group, and a (2-dimethylamino)ethyl chain. It differs from (2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid in the same way as compound 13 due to the distinct substitution pattern and lack of an acetic acid derivative moiety. []

Alkyl 2-benzoylamino-3-(4,5-dicyano-1H-imidazol-1-yl)propenoates

Compound Description: This series of compounds features an imidazole ring with two cyano substituents, linked to a propenoate ester through a benzoylamino group. Their synthesis involved a diaminomaleonitrile derivative as a key intermediate. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib is a potent inhibitor of tyrosine kinases, particularly BCR-ABL, and is used in treating chronic myeloid leukemia. Research has focused on developing soluble pharmaceutical compositions of amorphous nilotinib or its salts to improve bioavailability and mitigate the food effect. [, ]

4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (Efipladib)

Compound Description: Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). Its development involved optimizing a class of indole-based inhibitors, focusing on substituents at specific positions. []

Relevance: While (2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid contains an imidazole ring, Efipladib does not share this structural feature. Efipladib is an indole derivative with a complex structure, including a sulfonamide, a diphenylmethyl group, and a benzoic acid moiety, making it significantly different from the target compound. []

3-Methyl-2-(((1-Methyl-1H-Benzo[d]imidazol-2-yl)thio)Methyl)Quinazolin-4(3H)-One

Compound Description: This compound, synthesized via a green chemistry approach using PEG-600 as a solvent, features a quinazolinone core connected to a benzimidazole ring through a thiomethyl bridge. Molecular docking studies suggested its potential as a chemotherapeutic agent due to its interactions with biological targets. []

Relevance: This compound and (2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid share a benzimidazole ring, albeit with distinct substitution patterns. In the quinazolinone derivative, the benzimidazole is directly connected to a thiomethyl linker and further linked to a quinazolinone core, whereas the target compound has a propyl chain connected to the imidazole and lacks the quinazolinone and sulfur-containing moieties. []

2-Amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one

Compound Description: This compound, a potent inhibitor of BACE1 (beta-secretase 1), is investigated for its potential in treating Alzheimer's disease. Its synthesis involved a Friedel-Crafts reaction and a Suzuki coupling as key steps. []

5-({[2-Amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid

Compound Description: This compound was developed and patented, focusing on its novel crystal forms and methods of preparation. The research emphasizes the preparation of its zwitterionic form, highlighting its potential pharmaceutical relevance. [, , ]

3-(1-Benzyl-1H-benzo[d]imidazol-2-ylamino)-2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)thiazolidin-4-ones

Compound Description: This series of compounds, featuring both benzimidazole and thiazolidinone moieties, was synthesized and screened for antimicrobial activity. They were prepared by reacting a benzimidazole hydrazine derivative with various aryl-substituted pyrazole carbaldehydes followed by cyclization with thioglycolic acid. []

{Ag[NHCMes,R]}n Complexes (R = H, Me, iPr, iBu)

Compound Description: These silver(I) complexes, incorporating N-heterocyclic carbene (NHC) ligands derived from amino acids, were synthesized and characterized. The antimicrobial properties of these complexes were evaluated, revealing a structure-activity relationship influenced by the steric properties of the alkyl substituent on the NHC ligand. []

Relevance: These silver complexes belong to the N-heterocyclic carbene (NHC) family, while (2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid does not contain an NHC moiety. Although both share an imidazole ring as part of their structure, the presence of a silver atom coordinated to the carbene carbon in the complexes creates a distinct difference. Additionally, the target compound lacks the characteristic carbene carbon-metal bond. []

2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic Acid Esters

Compound Description: A series of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters was synthesized and characterized for their physicochemical properties. These compounds were prepared by alkylation of the corresponding triazolethiol or etherification of the corresponding carboxylic acid. []

Relevance: These triazole derivatives differ from (2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid in their core heterocyclic structure. They contain a 1,2,4-triazole ring instead of an imidazole ring. Additionally, the presence of an adamantyl group and a thioacetic acid ester moiety further distinguishes them from the target compound. []

2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ) and its Metal(II) Complexes

Compound Description: 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ) was utilized as a ligand to construct three metal(II) complexes – Zn(BQ)Cl2, [Pb(BQ)Cl2]n, and {[Cu(BQ)2(OC(O)CH3)]OC(O)CH3·CH3COOH}. These complexes, characterized by X-ray crystallography, exhibited distorted tetrahedral, distorted sixfold, and trigonal bipyramidal coordination geometries, respectively. []

3-(Pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine Derivatives

Compound Description: This study focuses on synthesizing and evaluating the antioxidant activity of various 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives. The synthesis involved using a previously prepared selenolopyridine carboxylate as a key intermediate. Notably, several synthesized compounds exhibited considerable antioxidant activity. []

Relevance: While (2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid contains an imidazole ring, the selenolopyridine derivatives do not share this structural feature. These derivatives feature a pyrrole ring linked to a selenolopyridine core, distinguishing them from the target compound. The presence of selenium and the distinct heterocyclic core further differentiates these derivatives from (2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid. []

Properties

Product Name

(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid

IUPAC Name

2-[2-(3-imidazol-1-ylpropylamino)-2-oxoethoxy]acetic acid

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C10H15N3O4/c14-9(6-17-7-10(15)16)12-2-1-4-13-5-3-11-8-13/h3,5,8H,1-2,4,6-7H2,(H,12,14)(H,15,16)

InChI Key

QNALPJRYNIABEW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)COCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.